5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

描述

IUPAC Nomenclature and Molecular Formula Analysis

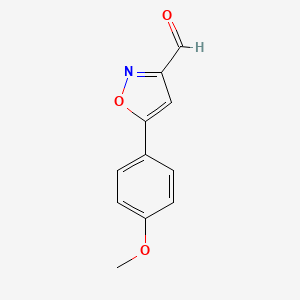

The International Union of Pure and Applied Chemistry (IUPAC) name of the compound is 5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde. This systematic nomenclature can be deconstructed to understand the structural features of the molecule:

- "5-(4-methoxyphenyl)" indicates a 4-methoxyphenyl group attached at position 5 of the heterocyclic ring

- "1,2-oxazole" represents the five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms at positions 1 and 2

- "3-carbaldehyde" denotes an aldehyde functional group at position 3 of the isoxazole ring

The compound is also referred to by several synonyms including:

- 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

- 3-Isoxazolecarboxaldehyde, 5-(4-methoxyphenyl)-

- 5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde

The molecular formula of the compound is C₁₁H₉NO₃, which can be analyzed as follows:

| Element | Count | Source in Molecule |

|---|---|---|

| Carbon | 11 | Isoxazole ring (3C), phenyl ring (6C), methoxy group (1C), aldehyde group (1C) |

| Hydrogen | 9 | Phenyl ring (4H), methoxy group (3H), isoxazole ring (1H), aldehyde group (1H) |

| Nitrogen | 1 | Isoxazole ring |

| Oxygen | 3 | Isoxazole ring (1O), methoxy group (1O), aldehyde group (1O) |

The molecular weight of the compound is 203.19 g/mol, calculated based on the atomic weights of constituent elements.

Crystallographic and Stereochemical Properties

This compound exists as a solid at room temperature with a melting point range of 153-157°C. The crystalline structure of this compound has characteristic properties that influence its physical behavior and reactivity.

Although specific X-ray crystallographic data for this compound is limited in the literature, insights can be gained by examining structurally similar compounds. For example, in related isoxazole derivatives, the dihedral angle between the isoxazole and phenyl rings plays a critical role in determining the overall molecular conformation.

Based on studies of similar compounds, it can be inferred that this compound likely exhibits a dihedral angle between the isoxazole and 4-methoxyphenyl rings. In comparable structures, such angles typically range from 7.30° to 75.60°, depending on substitution patterns and crystal packing forces. This non-planarity affects the electronic conjugation between the two ring systems and influences the compound's reactivity and intermolecular interactions.

Additional physical properties of this compound include:

| Property | Value | Reference |

|---|---|---|

| Physical state | Solid | |

| Melting point | 153-157°C | |

| Boiling point | 394.6°C at 760 mmHg (calculated) | |

| Density | 1.221 g/cm³ |

The compound likely participates in various intermolecular interactions in the solid state, including hydrogen bonding through its aldehyde oxygen and potential π-π stacking interactions involving the aromatic rings. These interactions collectively influence the crystal packing arrangement and macroscopic properties of the compound.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is characterized by an extended π-conjugated system distributed across both the isoxazole and phenyl rings. The isoxazole ring itself is an aromatic heterocycle with six π-electrons that conform to the Hückel rule for aromaticity.

The aromaticity of the isoxazole core is significantly influenced by the presence of the electronegative oxygen and nitrogen heteroatoms. The nitrogen atom, with its pyridine-like character, acts as an electron-withdrawing center, while the oxygen atom contributes electron density to the ring. This creates an electronic push-pull system that affects the distribution of electron density throughout the molecule.

The resonance stabilization in this compound involves multiple conjugated systems:

- The isoxazole ring contains a delocalized π-electron system

- The phenyl ring contributes its own aromatic π-system

- The methoxy group acts as an electron-donating substituent through resonance and inductive effects

- The aldehyde group serves as an electron-withdrawing substituent through conjugation

Isoxazole itself is classified as a π-excessive heterocycle with properties resembling both furan and pyridine. This hybrid character is manifested in this compound, where the ring exhibits both electron-rich and electron-poor regions.

The methoxy group at the para position of the phenyl ring increases electron density in the phenyl system through resonance donation. This electronic effect potentially influences the dihedral angle between the rings, as electron-rich systems may adopt conformations that maximize or minimize orbital overlap depending on the overall electronic requirements of the molecule.

The electronic parameters of this compound and related isoxazoles include:

Comparative Analysis with Isoxazole Derivatives

This compound belongs to a broader family of isoxazole derivatives that share the common isoxazole core but differ in their substitution patterns. Comparing this compound with structurally related derivatives provides valuable insights into structure-property relationships.

Several analogous compounds with different substituents on the phenyl ring have been reported:

The electronic effects of these substituents significantly influence the properties of the corresponding compounds:

The methoxy group in this compound is strongly electron-donating through resonance, enriching the electron density in the phenyl ring and potentially affecting the electronic distribution in the isoxazole ring.

Halogen substituents (F, Cl, Br) exhibit dual electronic effects: they are electron-withdrawing through induction but can be weakly electron-donating through resonance, resulting in distinct electronic profiles compared to the methoxy derivative.

The methyl group in the tolyl derivative is electron-donating primarily through inductive effects, but to a lesser extent than the methoxy group.

Functional group modifications at position 3 of the isoxazole ring also yield important derivatives:

The carboxylic acid derivative exhibits enhanced hydrogen bonding capabilities compared to the aldehyde, potentially leading to different crystal packing arrangements and intermolecular interactions in the solid state. The higher oxidation state of the carboxylic acid also influences the electronic distribution within the isoxazole ring.

The dihedral angle between the isoxazole and phenyl rings varies among different derivatives, influenced by electronic factors, steric considerations, and crystal packing forces. These conformational differences affect the extent of π-conjugation between the two ring systems and consequently impact the compounds' spectroscopic properties and reactivity patterns.

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-6-9(7-13)12-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRLEBXQHWKCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584568 | |

| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-95-0 | |

| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route

The synthesis of this compound typically involves the following key steps:

- Formation of Oxime: Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime intermediate.

- Cyclization to Isoxazole: The oxime undergoes cyclization, often in the presence of base and catalysts, to form the isoxazole ring bearing the 4-methoxyphenyl substituent and an aldehyde group at the 3-position.

This approach is well-documented and forms the basis for both laboratory-scale synthesis and industrial production, with variations in reagents, solvents, and reaction conditions to optimize yield and purity.

Detailed Stepwise Preparation (Based on Patent CN102977044A)

A representative method for synthesizing related isoxazole derivatives, which can be adapted for this compound, involves the following:

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1. Oxime Formation | 4-Methoxybenzaldehyde + Hydroxylamine hydrochloride, alkaline medium (NaOH), solvent mixture (e.g., trimethyl carbinol and water), room temperature, 1 hour | Formation of 4-methoxybenzaldehyde oxime, confirmed by TLC; reaction proceeds to completion without isolation |

| 2. Cyclization | Addition of sodium salt of TSN (chloramine-T), CuSO4·5H2O, copper powder; dropwise addition of methyl acrylate; pH adjusted to ~6 with NaOH; reaction stirred overnight | Cyclization to methyl 3-(4-methoxyphenyl)-isoxazole-5-carboxylate intermediate |

| 3. Hydrolysis | Reflux with KOH aqueous solution (20-100 °C, 3-4 hours) | Hydrolysis of methyl ester to yield 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid or aldehyde derivatives depending on specific conditions |

This method provides controlled reaction steps, facilitating scale-up and improving overall yield and purity of the target compound.

Alternative Laboratory Synthesis

Another common laboratory synthesis involves:

- Reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride in ethanol with sodium acetate as base to form the oxime.

- Cyclizing the oxime under reflux conditions to close the isoxazole ring.

- Isolating the aldehyde-functionalized isoxazole via purification techniques such as column chromatography.

This route is typical for small-scale synthesis and research applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, trimethyl carbinol/water mixtures | Solvent choice affects solubility and reaction rate |

| Base | Sodium hydroxide, potassium hydroxide, sodium acetate | Alkaline conditions required for oxime formation and cyclization |

| Temperature | Room temperature to reflux (20–100 °C) | Oxime formation at room temperature; cyclization may require heating |

| Reaction Time | 1–16 hours | Depends on step and scale |

| Catalysts | CuSO4·5H2O, copper powder, chloramine-T sodium salt | Facilitate cyclization and improve yields |

Optimization of these parameters is essential to maximize yield and purity while minimizing side reactions.

Research Findings and Data

Yields and Purity

- Oxime formation typically proceeds with near-quantitative conversion.

- Cyclization yields of methyl 3-(4-methoxyphenyl)-isoxazole-5-carboxylate intermediates range around 60–70% after purification.

- Final hydrolysis yields of the aldehyde/isoxazole carboxaldehyde derivatives are reported between 50–75%, depending on reaction time and temperature.

Analytical Characterization

- TLC Monitoring: Used to confirm completion of oxime formation and cyclization.

- NMR Spectroscopy: Confirms structure of oxime and isoxazole ring formation.

- Mass Spectrometry: Verifies molecular weight of intermediates and final product.

- Melting Point: Used to assess purity of isolated compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Patent CN102977044A Method | 4-Methoxybenzaldehyde, hydroxylamine hydrochloride | NaOH, TSN (Cl) Na, CuSO4·5H2O, Cu powder, methyl acrylate | Room temp to reflux, pH control, overnight stirring | 50–75% (final hydrolysis) | Scalable, industrially relevant |

| Ethanol-based Lab Synthesis | 4-Methoxybenzaldehyde, hydroxylamine hydrochloride | Sodium acetate, ethanol | Reflux, 1–16 h | Moderate to high | Suitable for small scale, research use |

化学反应分析

Condensation Reactions with Amines and Hydrazides

The aldehyde group readily undergoes condensation with nitrogen nucleophiles to form hydrazones and imine derivatives:

-

Reaction with Adamantane-1-carbohydrazide : In ethanol, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde reacts with adamantane-1-carbohydrazide to yield N′-heteroarylidene-1-adamantylcarbohydrazides (3c ). These derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria .

-

Formation of Isonicotinylhydrazones : Condensation with isonicotinylhydrazine produces 5-(4′-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (6 ), confirmed by FT-IR (ν(C=N) at 1600 cm⁻¹) and NMR spectroscopy (δ 8.50 ppm for aldehyde proton) .

Table 1: Condensation Reaction Conditions and Yields

| Reactant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane-1-carbohydrazide | N′-Heteroarylidene derivative (3c ) | Ethanol, reflux | 75 | |

| Isonicotinylhydrazine | Hydrazone (6 ) | Ethanol, RT | 79 |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, often forming intermediates for further functionalization:

-

Grignard Reagent Addition : Reacts with organomagnesium reagents to form secondary alcohols, though specific examples require further characterization .

-

Wittig Reaction : Forms α,β-unsaturated ketones when treated with ylides, expanding conjugation for materials science applications .

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclization reactions to construct complex heterocycles:

-

Synthesis of 1,3,4-Oxadiazolines : Cyclization of hydrazone derivatives (3c ) with acetic anhydride yields 4-acetyl-1,3,4-oxadiazoline analogues (6c ), though this reduces antimicrobial activity .

-

Isoxazole Ring Functionalization : Under basic conditions, the aldehyde can undergo aldol-like reactions with ketones, forming extended π-conjugated systems for fluorescent probes .

Table 2: Cyclization Reaction Outcomes

Oxidation and Reduction Behavior

-

Oxidation : The aldehyde is oxidized to 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to 5-(4-methoxyphenyl)isoxazole-3-methanol, a precursor for ester derivatives .

Stability and Handling Considerations

科学研究应用

Medicinal Chemistry

Therapeutic Properties:

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is under investigation for its potential therapeutic properties, including:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, studies indicate that derivatives of isoxazole exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects: Research suggests that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially leading to new anti-inflammatory drugs .

Case Study: Antitubercular Agents

A study explored the synthesis of isoxazole derivatives as potential antitubercular agents. The derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing MIC90 values as low as 1.03 µM . This highlights the compound's potential in treating resistant strains of tuberculosis.

Biological Applications

Biochemical Probes:

this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its unique structure allows it to interact with various biological targets, making it valuable for research in enzymology and pharmacology .

Mechanism of Action:

The compound's mechanism involves binding to the active sites of enzymes, inhibiting their activity. This characteristic is crucial for developing drugs targeting specific biological pathways .

Material Science

Synthesis of Novel Materials:

In material science, this compound is used as a building block for synthesizing more complex molecules. Its unique electronic and steric properties make it suitable for creating materials with specific functionalities .

Industrial Applications

Pharmaceutical Intermediates:

The compound is utilized in the synthesis of various pharmaceuticals and chemical intermediates. Its role as a precursor in chemical reactions allows for the development of new drugs and materials .

作用机制

The mechanism of action of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

相似化合物的比较

Similar Compounds

- 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde

- 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

- 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

Uniqueness

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological assays where other similar compounds may not be as effective .

生物活性

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride, leading to the formation of an isoxazole ring under specific reaction conditions.

This compound exerts its biological effects primarily through enzyme inhibition. Its structure allows it to bind to active sites of various enzymes, thereby blocking their activity. This mechanism is crucial in its potential therapeutic roles, particularly in antimicrobial activity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, with notable findings summarized below:

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds display significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate bioactivity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.34 to 0.41 μM .

| Compound | MIC (μM) | Target |

|---|---|---|

| This compound | 0.34 - 0.41 | Mycobacterium tuberculosis |

| Isoniazid | 0.91 | Mycobacterium tuberculosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Antitubercular Activity : A study synthesized various isoxazole derivatives, including this compound isonicotinylhydrazone, which exhibited promising antitubercular activity against standard strains of Mycobacterium tuberculosis . The study highlighted the importance of structural modifications in enhancing biological activity.

- Enzyme Inhibition Studies : Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, leading to a decrease in pathogen viability in vitro .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Broad-spectrum Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- Potential as a Pharmaceutical Intermediate : Due to its unique chemical structure and biological properties, it serves as a valuable intermediate in the synthesis of various pharmaceuticals aimed at treating infectious diseases and inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via formylation of a preconstructed isoxazole ring. For example, starting from 5-(4-Methoxyphenyl)isoxazole-3-methanol, oxidation with a mild oxidizing agent (e.g., pyridinium chlorochromate) under anhydrous conditions can yield the aldehyde. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>97% threshold) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy : Use -NMR (deuterated DMSO) to identify key peaks: the aldehyde proton (~9.8–10.2 ppm) and methoxy group (~3.8 ppm). -NMR should confirm the carbonyl carbon (~190 ppm) and isoxazole ring carbons.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a 1:1 ethanol/water mixture. Analyze using the WinGX suite for space group determination and refinement .

- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNO) with <2 ppm error .

Q. What handling precautions are critical for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (similar to related isoxazole derivatives) .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) should be used to avoid hydrolysis .

Advanced Research Questions

Q. How can stability challenges of the aldehyde group be mitigated during long-term storage or experimental use?

- Methodological Answer :

- Stabilization Strategies : Use stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w to inhibit oxidation. For aqueous workflows, buffer solutions (pH 6–7) minimize hydrolysis.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to track degradation products (e.g., carboxylic acid derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., replacing the methoxy group with halogens or varying the isoxazole substituents) to assess effects on biological targets (e.g., MAPK pathways, as seen in related isoxazole esters) .

- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase profiling) with IC determination. Cross-validate results with molecular docking studies using software like AutoDock Vina, referencing the Smile structure (COc1ccc(cc1OC)c2cc(no2)C(=O)OC) for ligand preparation .

Q. What computational methods are effective for predicting physicochemical properties or reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to optimize the molecular geometry and calculate HOMO-LUMO gaps, predicting redox behavior.

- Solubility Prediction : Employ COSMO-RS models in software like ADF Suite to estimate solubility in organic/aqueous solvents, guiding formulation design .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Check for impurities via LC-MS; even 1% contaminants (e.g., carboxylic acid derivatives) can skew results.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。